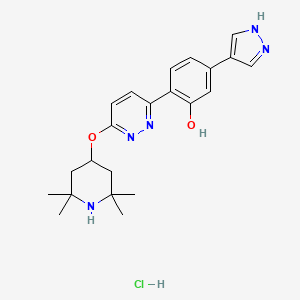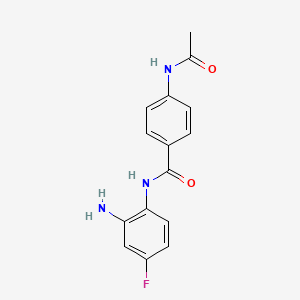
Bromo-PEG8-t-butyl ester
Overview
Description
Bromo-PEG8-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The synthesis of this compound involves the use of a bromide group and a t-butyl protected carboxyl group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of this compound is C23H45BrO10 . It has a molecular weight of 561.5 g/mol . The structure contains a bromide group and a t-butyl protected carboxyl group .Chemical Reactions Analysis
This compound is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 561.5 g/mol . Its molecular formula is C23H45BrO10 . The compound is a PEG derivative and is hydrophilic, which increases its solubility in aqueous media .Scientific Research Applications
Enantioselective Synthesis : Bromo-PEG8-t-butyl ester is used in the enantioselective synthesis of various chemical compounds. For example, it serves as a precursor in the synthesis of chiral glycidic esters and acetate aldols, demonstrating its utility in creating enantiomerically pure compounds (Corey & Choi, 1991).
Block Copolymer Preparation : It plays a significant role in the preparation of block copolymers via Diels-Alder reactions, showcasing its application in polymer science and materials engineering (Durmaz et al., 2006).
Solid-Phase Synthesis Applications : This compound is utilized in the solid-phase synthesis of glycopeptides, indicating its importance in peptide chemistry (Nakahara et al., 2000).
Synthesis of α,β-Unsaturated Carboxylic Acid Derivatives : Its use in the synthesis of specific carboxylic acid derivatives has been documented, which is vital for the development of organic synthesis methodologies (Shin et al., 1975).
Quasi-Solid-State Copolymer Electrolytes : In the field of energy storage, it has been used in the development of copolymer electrolytes for lithium-sulfur batteries, highlighting its relevance in advanced battery technology (Cai et al., 2019).
Synthesis of α-Bromo-β-Keto Esters : It is used in the environmentally benign synthesis of α-bromo-β-keto esters, an essential process in organic chemistry (Xie et al., 2006).
Poly(ionic liquid) Based Electrolytes : It has applications in the preparation of poly(ionic liquid)-based electrolytes, crucial for improving the performance of lithium-ion batteries (Smith et al., 2013).
Thermal Degradation and Stabilization : Studies have also focused on the thermal degradation and stabilization of polyethylene glycol, where compounds like this compound are relevant (Han et al., 1997).
Polymer Film Bioconjugation : Its application extends to the thermal activation of polymer films for area-selective surface chemical modification, significant in the field of bioconjugation (Duvigneau et al., 2008).
Mechanism of Action
Target of Action
Bromo-PEG8-t-butyl ester is a PEG linker . It contains a bromide group and a t-butyl protected carboxyl group . The primary targets of this compound are molecules that undergo nucleophilic substitution reactions .
Mode of Action
The bromide (Br) group in the this compound is a very good leaving group for nucleophilic substitution reactions . This means that the bromide group can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The t-butyl protected carboxyl group can be deprotected under acidic conditions , which allows for further chemical reactions to occur.
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its absorption and distribution in biological systems. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific biological context and the molecules it is linked to.
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the t-butyl protected carboxyl group in this compound can be deprotected under acidic conditions , suggesting that changes in pH could impact its function. Additionally, its solubility in aqueous media suggests that it may be more effective in such environments.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Bromo-PEG8-t-butyl ester plays a significant role in biochemical reactions, particularly in the field of proteomics. The compound interacts with various enzymes, proteins, and other biomolecules through its bromide group, which facilitates nucleophilic substitution reactions. This interaction is crucial for the modification of proteins and peptides, enabling the study of protein-protein interactions, enzyme activity, and other biochemical processes .
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides within cells. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of proteins involved in signaling pathways can alter the downstream effects, leading to changes in gene expression and metabolic activities. The hydrophilic nature of the PEG spacer also enhances the solubility and distribution of the compound within the cellular environment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing the compound to bind with various biomolecules. This binding can result in enzyme inhibition or activation, depending on the target molecule. Additionally, the modification of proteins and peptides by this compound can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but can degrade under specific conditions, such as exposure to light or extreme temperatures. Long-term studies have shown that this compound can have lasting effects on cellular functions, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins and peptides without causing significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the optimal dosage for research purposes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes. This modification can lead to changes in the overall metabolic activity within cells, affecting energy production, biosynthesis, and other essential functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances the solubility and distribution of the compound, allowing it to reach various cellular compartments. This distribution is crucial for the compound’s activity and effectiveness in modifying target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s ability to modify target proteins and peptides within specific cellular environments .
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45BrO10/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYYTZDPNRZUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45BrO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154672 | |
| Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1623792-00-6 | |
| Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1623792-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)
![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)


![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)
![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)
